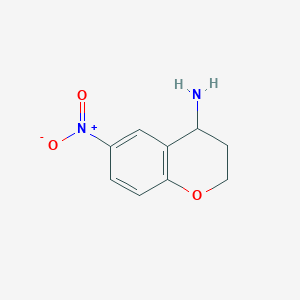6-Nitrochroman-4-amine
CAS No.: 662228-22-0
Cat. No.: VC8286672
Molecular Formula: C9H10N2O3
Molecular Weight: 194.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 662228-22-0 |
|---|---|
| Molecular Formula | C9H10N2O3 |
| Molecular Weight | 194.19 g/mol |
| IUPAC Name | 6-nitro-3,4-dihydro-2H-chromen-4-amine |
| Standard InChI | InChI=1S/C9H10N2O3/c10-8-3-4-14-9-2-1-6(11(12)13)5-7(8)9/h1-2,5,8H,3-4,10H2 |
| Standard InChI Key | KHHZLZWSGWGNDT-UHFFFAOYSA-N |
| SMILES | C1COC2=C(C1N)C=C(C=C2)[N+](=O)[O-] |
| Canonical SMILES | C1COC2=C(C1N)C=C(C=C2)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
The molecular structure of 6-nitrochroman-4-amine consists of a bicyclic chroman system (3,4-dihydro-2H-chromene) with a nitro (-NO₂) substituent at position 6 and an amine (-NH₂) group at position 4. The hydrochloride salt form, 6-nitrochroman-4-amine hydrochloride, has the molecular formula C₉H₁₁ClN₂O₃ and a molar mass of 230.648 g/mol . Key structural features include:
-
Chroman backbone: A fused benzene and oxygen-containing pyran ring, providing rigidity and influencing electronic properties.
-
Nitro group: An electron-withdrawing meta-directing substituent that enhances electrophilic substitution reactivity at specific positions.
-
Amine group: A primary amine at the 4-position, enabling participation in hydrogen bonding and nucleophilic reactions.
The compound’s planar aromatic system and polar functional groups contribute to its solubility in polar solvents, particularly in its protonated hydrochloride form .
Synthetic Routes and Reaction Mechanisms
Nitration of Chroman Derivatives
A critical precursor to 6-nitrochroman-4-amine is 6-nitrochroman-4-one (CAS 68043-53-8), synthesized via nitration of chroman-4-one. This process involves dissolving chroman-4-one in concentrated sulfuric acid, followed by controlled addition of nitric acid at low temperatures . The nitration selectively targets the aromatic ring’s 6-position due to the electron-donating effects of the oxygen atom in the chroman system .
Reaction conditions:
-
Nitrating agent: HNO₃ in H₂SO₄ (mixed acid).
-
Temperature: 0–5°C to minimize side reactions.
-
Yield: ~70–80% under optimized conditions.
Reduction of 6-Nitrochroman-4-one to 6-Aminochroman-4-one
-
Protection of the ketone: Conversion to a thioketal or oxime to prevent reduction.
-
Nitro reduction: Using H₂/Pd-C or Fe/HCl to yield 6-aminochroman-4-one.
Amination at Position 4
Introducing the amine group at position 4 requires reductive amination of 6-nitrochroman-4-one. This involves condensing the ketone with an ammonia source (e.g., NH₃ or ammonium acetate) followed by reduction with NaBH₃CN or BH₃·THF .
Example pathway:
Physicochemical Properties
Data for 6-nitrochroman-4-amine hydrochloride (C₉H₁₁ClN₂O₃) reveals the following properties :
| Property | Value |
|---|---|
| Molecular weight | 230.648 g/mol |
| Melting point | Not reported |
| Boiling point | Not reported |
| Density | 1.424 ± 0.06 g/cm³ (predicted) |
| Solubility | Likely soluble in polar solvents (e.g., water, methanol) |
| LogP (partition coefficient) | 3.40 (indicative of moderate lipophilicity) |
The free base (C₉H₁₀N₂O₃) is predicted to have a molar mass of 194.19 g/mol and a density of ~1.3 g/cm³.
Chemical Reactivity and Derivatives
Reactivity of the Amine Group
The primary amine at position 4 participates in:
-
Acylation: Reaction with acyl chlorides to form amides.
-
Schiff base formation: Condensation with aldehydes/ketones.
-
Diazo coupling: Generation of azo dyes under acidic conditions.
Nitro Group Transformations
The nitro group can undergo:
-
Reduction: To an amine using H₂/Pd-C, yielding 6-aminochroman-4-amine (potential side product).
-
Electrophilic substitution: Nitro groups deactivate the ring but direct incoming electrophiles to specific positions.
Stability and Decomposition
-
Thermal stability: Predicted decomposition temperature >200°C.
-
Photodegradation: Nitroaromatics are prone to photolytic breakdown, necessitating storage in dark conditions .
Applications in Scientific Research
Pharmaceutical Intermediate
6-Nitrochroman-4-amine serves as a precursor in synthesizing bioactive molecules. For example:
-
Antimicrobial agents: Structural analogs of chroman derivatives exhibit activity against Gram-positive bacteria.
-
Central nervous system (CNS) drugs: Chroman amines are explored for neuroprotective effects due to their ability to cross the blood-brain barrier.
Material Science
-
Dye synthesis: The nitro and amine groups enable incorporation into azobenzene derivatives for photochromic materials.
-
Coordination complexes: The amine acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺).
Biological Studies
-
Enzyme inhibition: Preliminary studies suggest activity against monoamine oxidases (MAOs).
-
Protein binding assays: Fluorescent tagging via amine-reactive probes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume